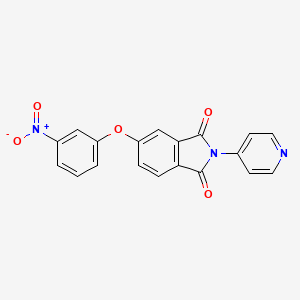
5-(3-nitrophenoxy)-2-(pyridin-4-yl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-nitrophenoxy)-2-(pyridin-4-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a nitrophenoxy group, a pyridinyl group, and an isoindole-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-nitrophenoxy)-2-(pyridin-4-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoindole-dione core, followed by the introduction of the nitrophenoxy and pyridinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-nitrophenoxy)-2-(pyridin-4-yl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The pyridinyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4) can achieve reduction.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenoxy group can yield nitro derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
5-(3-nitrophenoxy)-2-(pyridin-4-yl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 5-(3-nitrophenoxy)-2-(pyridin-4-yl)-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrophenoxy and pyridinyl groups can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. The isoindole-dione core provides structural stability and contributes to the overall binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-nitrophenoxy)-2-(pyridin-3-yl)-1H-isoindole-1,3(2H)-dione
- 5-(2-nitrophenoxy)-2-(pyridin-5-yl)-1H-isoindole-1,3(2H)-dione
Uniqueness
5-(3-nitrophenoxy)-2-(pyridin-4-yl)-1H-isoindole-1,3(2H)-dione is unique due to the specific positioning of the nitrophenoxy and pyridinyl groups, which can influence its reactivity and binding properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
5-(3-nitrophenoxy)-2-pyridin-4-ylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3O5/c23-18-16-5-4-15(27-14-3-1-2-13(10-14)22(25)26)11-17(16)19(24)21(18)12-6-8-20-9-7-12/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAVZHZGRICMLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=NC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362514 |
Source


|
| Record name | STK295659 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5224-21-5 |
Source


|
| Record name | STK295659 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N-diethyl-1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-amine](/img/structure/B5952522.png)
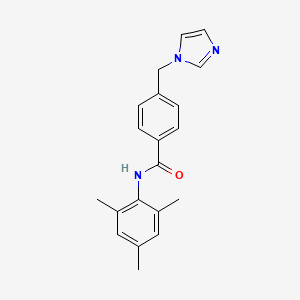
![5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-(3-phenylpropyl)-2-piperidinone](/img/structure/B5952543.png)
![7-(4-bromophenyl)-5-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5952550.png)
![[1-[3-(2-ethyl-1H-benzimidazol-1-yl)propanoyl]-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B5952559.png)
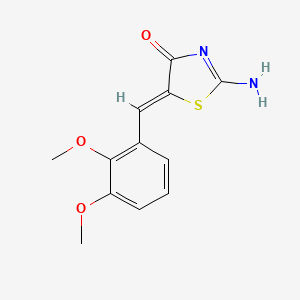
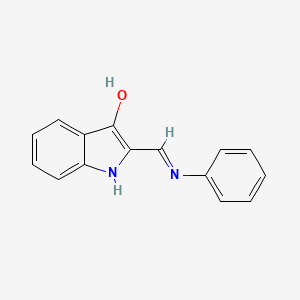
![1-(cyclopropylcarbonyl)-3-[2-(2,6-difluorophenyl)ethyl]piperidine](/img/structure/B5952580.png)
![ethyl 2-[[7-(pyridine-2-carbonylamino)-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]acetate](/img/structure/B5952581.png)
![2-[1-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-piperidinyl]ethanol](/img/structure/B5952596.png)
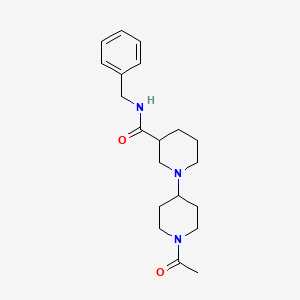
![1-[1-[1-(3-Phenylpropyl)piperidin-4-yl]triazol-4-yl]propan-2-ol](/img/structure/B5952614.png)
![(2E)-2-methyl-N-{[7-(5-pyrimidinyl)-2,3-dihydro-1-benzofuran-2-yl]methyl}-2-butenamide](/img/structure/B5952620.png)
![1-[2-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B5952633.png)
